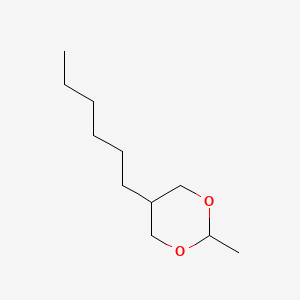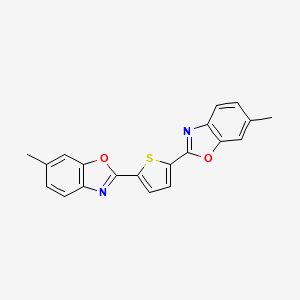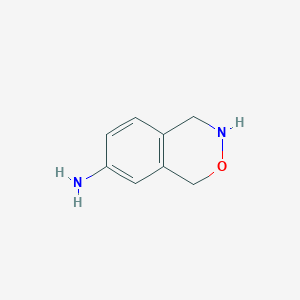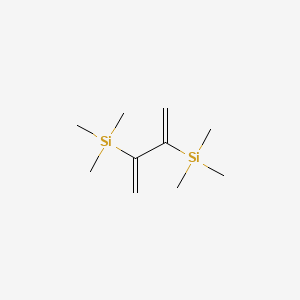
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is a silicon-containing organic compound with the molecular formula C₁₀H₂₂Si₂ and a molecular weight of 198.4527 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for research in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilyl-substituted butadienes, which undergo a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- can undergo various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
Aplicaciones Científicas De Investigación
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a model compound for studying silicon-carbon bond formation and reactivity.
Biology: Research into silicon-containing compounds has potential implications for understanding silicon’s role in biological systems.
Medicine: While not directly used in medicine, the study of silicon compounds can contribute to the development of silicon-based drug delivery systems.
Industry: Silicon-containing compounds are used in the production of advanced materials, including polymers and coatings, due to their unique properties.
Mecanismo De Acción
The mechanism by which 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with carbon, oxygen, and other elements, influencing the compound’s reactivity and stability. The pathways involved in these interactions are complex and depend on the specific chemical environment and conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar silicon-containing structure but includes chlorine atoms instead of methyl groups.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a single silicon atom.
Uniqueness
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
22472-36-2 |
|---|---|
Fórmula molecular |
C10H22Si2 |
Peso molecular |
198.45 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylsilylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C10H22Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
Clave InChI |
RJSCYACDEKOHFB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C)C(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


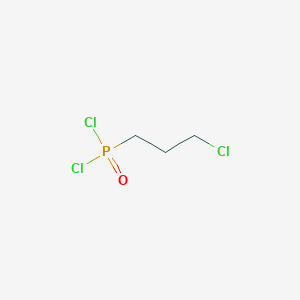
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
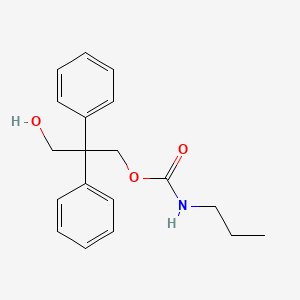


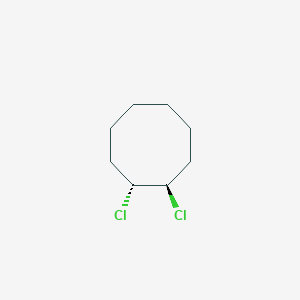
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
